molecular formula C26H37ClN4O5S2 B12360944 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

Katalognummer: B12360944
Molekulargewicht: 585.2 g/mol
InChI-Schlüssel: LOSZUFJASRVQGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its diverse applications in the fields of chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a phenothiazine core, a piperazine ring, and an aminobutanoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid typically involves multiple steps:

    Formation of the Phenothiazine Core: The initial step involves the synthesis of the phenothiazine core, which is achieved through the cyclization of 2-chlorobenzene and sulfur in the presence of a catalyst.

    Attachment of the Piperazine Ring: The phenothiazine core is then reacted with 1-(3-chloropropyl)piperazine under basic conditions to form the intermediate compound.

    Introduction of the Aminobutanoate Moiety: The intermediate compound is further reacted with 4-aminobutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Methanesulfonic Acid Addition: The final step involves the addition of methanesulfonic acid to the compound to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenothiazine moiety, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Employed in studies involving neurotransmitter pathways due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors, particularly the D2 receptor, which is involved in the regulation of mood, behavior, and cognition. By blocking these receptors, the compound can modulate neurotransmitter activity and produce therapeutic effects in conditions such as schizophrenia and bipolar disorder.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.

    Chlorpromazine: A well-known antipsychotic agent with a similar chemical structure.

    Fluphenazine: A phenothiazine derivative used in the treatment of psychiatric disorders.

Uniqueness

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors and its enhanced solubility due to the methanesulfonic acid moiety make it a valuable compound in both research and therapeutic applications.

Eigenschaften

Molekularformel

C26H37ClN4O5S2

Molekulargewicht

585.2 g/mol

IUPAC-Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid

InChI

InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4)

InChI-Schlüssel

LOSZUFJASRVQGR-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.